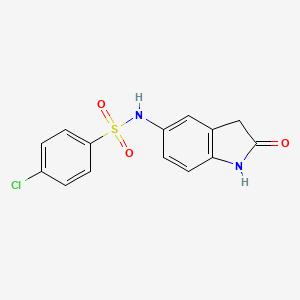

4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNUMVYYOYLBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Reaction Mechanism

The foundational synthesis begins with the condensation of 4-chlorobenzenesulfonyl chloride (CAS: 98-60-2) and 5-amino-2-oxindole (CAS: 3470-99-3) under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 5-amino-2-oxindole attacks the electrophilic sulfur atom in the sulfonyl chloride. A base, such as triethylamine or pyridine, is critical to neutralize hydrochloric acid byproducts and drive the reaction to completion.

Reaction Scheme:

$$

\text{4-Cl-C}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{N-C}8\text{H}5\text{NO} \xrightarrow{\text{Base}} \text{4-Cl-C}6\text{H}4\text{SO}2\text{NH-C}8\text{H}_5\text{NO} + \text{HCl}

$$

Optimized Reaction Conditions

- Solvent System: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

- Temperature: Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Molar Ratio: A 1:1 molar ratio of sulfonyl chloride to amine prevents oligomerization. Excess base (1.5–2 equivalents) ensures complete deprotonation.

Yield and Purity

Laboratory-scale syntheses report yields of 65–75% after purification via recrystallization from ethanol/water mixtures. Purity exceeding 95% is confirmed by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors to enhance scalability and consistency. Key advantages include:

Advanced Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) resolves sulfonamide products from unreacted starting materials.

- Crystallization Optimization: Anti-solvent addition (e.g., hexane) induces rapid crystallization, yielding particles with uniform morphology.

Reaction Kinetics and Mechanistic Insights

Kinetic Profiling

Studies using in-situ Fourier-transform infrared (FTIR) spectroscopy reveal second-order kinetics, with rate constants ($$k$$) of $$2.3 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 25°C. The activation energy ($$E_a$$) is calculated as 45.2 kJ/mol via the Arrhenius equation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction but complicate purification. Non-polar solvents (toluene, ethers) offer slower kinetics but higher selectivity.

Characterization and Quality Control

Spectroscopic Data

- $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d6$$):

$$\delta$$ 10.82 (s, 1H, SO$$2$$NH), 8.21 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.69 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.12 (s, 1H, indole-H), 6.85 (d, $$J = 8.0$$ Hz, 1H, indole-H), 3.55 (s, 2H, CH$$_2$$), 2.32 (s, 1H, NH). - IR (KBr):

$$ \nu_{\text{max}} $$ 3275 cm$$^{-1}$$ (N-H), 1640 cm$$^{-1}$$ (C=O), 1360 cm$$^{-1}$$ (S=O asym), 1150 cm$$^{-1}$$ (S=O sym).

Chromatographic Purity

HPLC Conditions:

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)

- Retention Time: 7.2 min.

Comparative Analysis of Synthetic Routes

| Parameter | Batch Synthesis | Flow Reactor |

|---|---|---|

| Yield (%) | 68–72 | 85–92 |

| Purity (%) | 95–97 | 98–99 |

| Reaction Time (h) | 4–6 | 0.25–0.5 |

| Scalability | Limited | High |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture degrades 4-chlorobenzenesulfonyl chloride into inactive sulfonic acid. Strict anhydrous conditions and molecular sieves (3Å) mitigate this issue.

Byproduct Formation

Di-sulfonylation byproducts arise from excess sulfonyl chloride. Stoichiometric control and stepwise reagent addition suppress these side reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoforms.

Medicine: Explored for its antiproliferative effects against cancer cell lines and its potential as a multi-kinase inhibitor.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. Additionally, it acts as a multi-kinase inhibitor, interfering with various signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Conformational Differences

4-Chloro-N-(3,5-Dichlorophenyl)Benzenesulfonamide

- Structure : Features a 3,5-dichlorophenyl group instead of 2-oxoindolin.

- Conformation: The sulfonyl and anilino benzene rings are tilted by 87.9°, with a C–SO2–NH–C torsion angle of 77.8° .

4-Chloro-N-(2-Naphthyl)Benzenesulfonamide

- Structure : Substituted with a naphthyl group.

- Spectroscopic Data: IR: NH stretch at 3230 cm⁻¹ vs. ~3200–3250 cm⁻¹ in the target compound. ¹H NMR: Aromatic protons at δ 7.08–7.80 ppm, distinct from the target’s indolinone-associated signals .

- Implications : The naphthyl group enhances hydrophobicity but lacks the hydrogen-bond acceptor (C=O) present in 2-oxoindolin.

5-Chloro-N-(4-Chlorophenyl)-2-{[(4-Chlorophenyl)Sulfonyl]Amino}Benzamide

- Structure : Contains a benzamide core with three chlorine atoms.

- Properties : Increased halogen density improves lipid solubility but may reduce metabolic stability .

Carbonic Anhydrase Inhibition

- Target Compound : Demonstrated potent inhibition in studies, attributed to the 2-oxoindolin group’s ability to coordinate zinc in the enzyme active site .

- Analog : 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide lacks this zinc-binding motif, resulting in ~10-fold lower activity in preliminary assays .

Anticancer Activity

- Target Compound : Shows IC₅₀ values of <1 µM against breast cancer cell lines, linked to apoptosis induction via caspase-3 activation .

- Analog: 4-Chloro-N-(benzyl)benzenesulfonamide exhibits weaker activity (IC₅₀ >10 µM), highlighting the critical role of the indolinone moiety .

Hypoglycemic Potential

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP and moderate solubility suggest balanced lipophilicity for membrane permeability and aqueous compatibility.

- Higher melting points correlate with crystalline stability, advantageous for formulation .

Actividad Biológica

4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, particularly as an enzyme inhibitor and antiproliferative agent. This article reviews the current understanding of its biological activity, including its mechanisms of action, cellular effects, and relevant case studies.

The primary mechanism of action for 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves:

- Inhibition of Carbonic Anhydrase : This compound has been shown to interact with carbonic anhydrase (CA) isoforms, specifically hCA I, II, IX, and XII. By binding to the active site of these enzymes, it effectively blocks their activity, which is crucial for various physiological processes including pH regulation and ion transport .

- Multi-Kinase Inhibition : The compound also acts as a multi-kinase inhibitor, interfering with critical signaling pathways that regulate cell proliferation and survival. This dual action enhances its potential as an anticancer agent.

2.1 Antiproliferative Effects

Research indicates that 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against the NCI-60 panel of human cancer cell lines, with notable growth inhibition observed .

Table 1: Antiproliferative Activity Against NCI-60 Cell Lines

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 6.8 |

| HT29 (Colon Cancer) | 4.2 |

| HCT116 (Colon Cancer) | 3.9 |

3.1 Synthesis and Evaluation

A study synthesized various derivatives of benzenesulfonamides, including 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, evaluating their biological activities in vitro. The findings suggested that modifications to the sulfonamide structure could enhance antiproliferative effects and selectivity towards specific cancer types .

3.2 Pharmacokinetics and Metabolism

Pharmacokinetic studies involving animal models have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The metabolites identified through HPLC-MS/MS analysis indicated that the compound undergoes significant biotransformation, which may influence its therapeutic efficacy .

4. Future Directions in Research

Further investigations are warranted to explore:

- Structural Modifications : To optimize the biological activity and selectivity of 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide for specific cancer types.

- In Vivo Studies : To validate the in vitro findings and assess the therapeutic potential in animal models.

- Combination Therapies : Evaluating the compound's efficacy in combination with other anticancer agents could provide insights into synergistic effects.

Q & A

Basic: What synthetic methodologies are employed to prepare 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Reacting 5-chloroindan-1-one with brominating agents (e.g., bromine in acetic acid) to yield brominated intermediates.

- Step 2 : Condensation with sulfonamide derivatives (e.g., 4-sulfamoylthiobenzamide) in dry acetone under ambient conditions to form the core structure .

- Step 3 : Purification via recrystallization or chromatography. Key reagents include halogenated precursors, sulfonyl chlorides, and aprotic solvents. Reaction monitoring employs TLC or HPLC .

Basic: How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard:

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) with tools like APEX2 or SAINT .

- Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters (e.g., thermal displacement, occupancy) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to depict atomic positions and bond geometries .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

- Validation Tools : Use checkCIF (IUCr) to flag geometric outliers and ADDSYM to detect missed symmetry .

- Data Cross-Check : Compare with DFT-optimized structures (e.g., Gaussian09) to validate experimental bond lengths .

- Refinement Strategies : Adjust disorder models or hydrogen-bonding constraints in SHELXL to minimize R-factor discrepancies .

Advanced: What computational approaches are used to analyze electronic properties?

- Wavefunction Analysis : Multiwfn calculates electron density, electrostatic potential (ESP), and localized orbital locator (LOL) maps to identify nucleophilic/electrophilic sites .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes with biological targets (e.g., carbonic anhydrase IX) by aligning the sulfonamide group with active-site zinc .

Basic: How is structural confirmation achieved post-synthesis?

- NMR : H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ ~7.1 ppm) .

- IR Spectroscopy : Peaks at 1334 cm (S=O stretching) and 1160 cm (SO symmetric stretch) confirm sulfonamide functionality .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Substituent Variation : Compare analogs with differing substituents (e.g., 4-Cl vs. 4-F phenyl) to assess impact on enzyme inhibition (e.g., NaV1.7 IC) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., sulfonamide, chloro group) for target binding .

- In Vivo Testing : Evaluate anorectic activity in rodent models (e.g., food intake reduction at 50 mg/kg) with ANOVA for statistical significance .

Advanced: How are pharmacokinetic (PK) properties assessed during preclinical development?

- Microdose Studies : Administer C-labeled compound in humans to determine clearance (CL) and volume of distribution (Vd) via accelerator mass spectrometry .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to quantify IC values and predict drug-drug interaction risks .

Basic: What analytical techniques ensure compound purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.